molecular formula C19H24ClN3O2S B2910150 Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1215746-36-3

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2910150
CAS No.: 1215746-36-3
M. Wt: 393.93
InChI Key: VUTCZNVIQUKBNK-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Biological Activity

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiazole moiety, and a piperazine ring, which are characteristic of many bioactive molecules. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Structural Formula

Cyclopropyl 4 4 4 methoxyphenyl thiazol 2 yl methyl piperazin 1 yl methanone hydrochloride\text{Cyclopropyl 4 4 4 methoxyphenyl thiazol 2 yl methyl piperazin 1 yl methanone hydrochloride}

Key Properties

PropertyValue
Molecular FormulaC17_{17}H22_{22}ClN3_{3}OS
Molecular Weight347.89 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) suggests that modifications in the thiazole and phenyl groups significantly influence potency.

Case Study: Antitumor Efficacy

A study evaluated several thiazole derivatives, revealing that those with methoxy substitutions exhibited enhanced cytotoxicity. For example:

  • Compound A : IC50_{50} = 1.61 µg/mL against A431 cells.
  • Compound B : IC50_{50} = 1.98 µg/mL against Jurkat cells.

These findings suggest that the methoxy group contributes positively to the antitumor activity of these compounds .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The compound's piperazine component is known to interact with neurotransmitter systems, potentially offering therapeutic effects in seizure disorders.

Research Findings

A recent investigation into thiazole derivatives showed significant anticonvulsant activity in animal models:

  • Compound C : Demonstrated 100% protection against seizures in tested subjects.

The presence of electron-donating groups like methoxy enhances the anticonvulsant efficacy by stabilizing the molecular structure .

Pain Modulation

The modulation of P2X receptors is another area of interest for this compound. Compounds targeting these receptors have shown promise in pain management.

Research indicates that compounds similar to this one can inhibit P2X3 receptor activity, which is crucial for pain signaling pathways. This inhibition could lead to reduced pain perception in clinical settings .

Properties

IUPAC Name

cyclopropyl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-24-16-6-4-14(5-7-16)17-13-25-18(20-17)12-21-8-10-22(11-9-21)19(23)15-2-3-15;/h4-7,13,15H,2-3,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTCZNVIQUKBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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